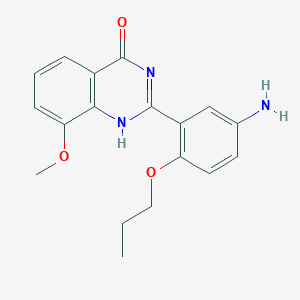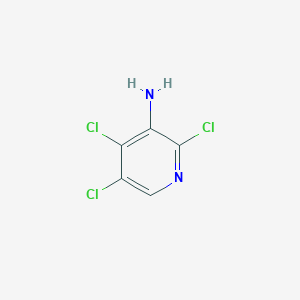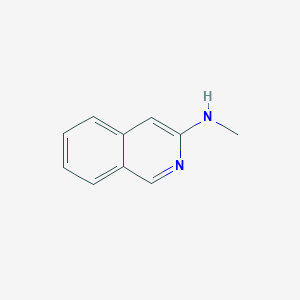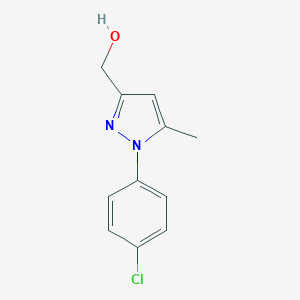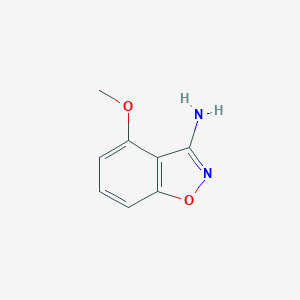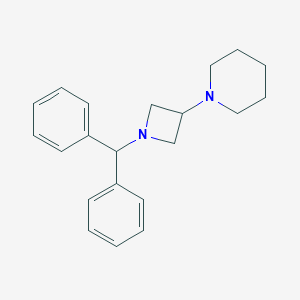
1-Diphenylmethyl-3-(piperidin-1-yl)azetidine
概要
説明
1-Diphenylmethyl-3-(piperidin-1-yl)azetidine, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a bicyclic compound that contains a piperidine ring and an azetidine ring. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine is not fully understood, but it is believed to act as a modulator of the dopaminergic system. 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has been shown to increase the release of dopamine in the brain, which is associated with improved cognitive function and mood. 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has also been shown to inhibit the reuptake of dopamine, which leads to increased dopamine levels in the brain.
生化学的および生理学的効果
1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has been shown to have various biochemical and physiological effects, including increased dopamine release, improved cognitive function, and mood enhancement. 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine in lab experiments is its high yield of synthesis and availability. 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine is also relatively stable and easy to handle. However, one of the limitations of using 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine is its potential toxicity, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine, including the development of new synthesis methods, the exploration of its potential as a drug candidate for the treatment of various diseases, and the investigation of its potential applications in materials science and organic chemistry. Further studies are also needed to fully understand the mechanism of action of 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine and its biochemical and physiological effects.
科学的研究の応用
1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has been used as a building block for the synthesis of new materials with potential applications in electronics and photonics. In organic chemistry, 1-Diphenylmethyl-3-(piperidin-1-yl)azetidine has been used as a chiral auxiliary for the synthesis of enantiopure compounds.
特性
CAS番号 |
178312-56-6 |
|---|---|
製品名 |
1-Diphenylmethyl-3-(piperidin-1-yl)azetidine |
分子式 |
C21H26N2 |
分子量 |
306.4 g/mol |
IUPAC名 |
1-(1-benzhydrylazetidin-3-yl)piperidine |
InChI |
InChI=1S/C21H26N2/c1-4-10-18(11-5-1)21(19-12-6-2-7-13-19)23-16-20(17-23)22-14-8-3-9-15-22/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2 |
InChIキー |
YPCUFKPCUHJUIH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1CCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
同義語 |
1-[1-(DIPHENYLMETHYL)-3-AZETIDINYL]PIPERIDINE |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


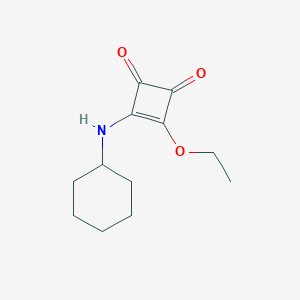

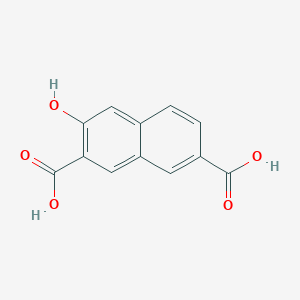
![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)
![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)

![Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B64755.png)
